

Application Notes and Protocols for YGT-31 (Elamipretide/SS-31)

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Compound of Interest

Compound Name: YGT-31

Cat. No.: B15541526

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Disclaimer: The following information is intended for research purposes only. "YGT-31" is presumed to be a typographical error for "SS-31" (also known as Elamipretide), a well-researched mitochondrial-targeted peptide. All data and protocols provided herein pertain to SS-31.

Introduction

SS-31 is a cell-permeable, aromatic-cationic tetrapeptide that selectively targets the inner mitochondrial membrane. Its mechanism of action is centered on its interaction with cardiolipin, a unique phospholipid crucial for maintaining the structure and function of the electron transport chain. By binding to cardiolipin, SS-31 stabilizes the mitochondrial cristae, enhances ATP production, reduces the generation of reactive oxygen species (ROS), and inhibits the opening of the mitochondrial permeability transition pore (mPTP).^{[1][2]} These actions collectively mitigate mitochondrial dysfunction, which is implicated in a wide range of cellular stresses and pathologies.

These application notes provide a comprehensive overview of the dosage and administration of SS-31 in preclinical models, along with detailed protocols for key in vitro and in vivo experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vivo Dosage and Administration of SS-31 in Murine Models

Mouse Model	Dosage	Administration Route	Frequency	Duration	Reference
Aged Mice	3 mg/kg/day	Subcutaneous (s.c.) via osmotic pump	Continuous	8 weeks	[3]
Aged Female Mice	3 mg/kg	Intraperitoneal (i.p.)	Twice weekly	8 months	[4]
Aged Mice (C57BL/6)	3 mg/kg	Subcutaneous (s.c.)	5 days per week	10 months	[5]
LPS-induced Cognitive Impairment	5 mg/kg	Intraperitoneal (i.p.)	Daily	3 days	[1]
Cancer- and Chemotherapy-Induced Cachexia	2 mg/kg	Intraperitoneal (i.p.)	Daily	14-28 days	[6]

Table 2: In Vitro Concentrations of SS-31 in Cellular Experiments

Cell Line	Condition	SS-31 Concentration	Incubation Time	Key Findings	Reference
Swine Renal Artery Endothelial Cells	Oxidative Stress (tert-butyl hydroperoxide)	Not specified	Co-culture	Restored cardiolipin content, reduced apoptosis and oxidative stress	[7]
Mesangial Cells	High Glucose	100 nM	Not specified	Inhibited ROS generation, stabilized mitochondrial membrane potential, and reduced apoptosis	[7]
HK2 Cells	High Glucose	100 nM	48 hours	Inhibited ROS generation and NF-κB expression	[7]
661W Mouse Retinal Photoreceptor Cells	Oxidative Stress (H ₂ O ₂)	10 nM, 100 nM, 1 μM	4 hours (pretreatment)	Protected against oxidative damage	[8]

Experimental Protocols

In Vivo Administration Protocol for Mice

1. Preparation of SS-31 Solution for Injection:

- Reconstitution: Aseptically reconstitute lyophilized SS-31 powder with sterile saline (0.9% NaCl) or sterile water to the desired stock concentration (e.g., 1 mg/mL).[\[4\]](#)
- Calculation of Injection Volume: Calculate the required volume for injection based on the animal's weight and the target dosage. For example, for a 5 mg/kg dose in a 25 g mouse, the required dose is 0.125 mg. If the stock solution is 1 mg/mL, the injection volume would be 0.125 mL.[\[4\]](#)
- Storage: It is recommended to prepare fresh solutions for each set of injections. If short-term storage is necessary, store the reconstituted solution at 2-8°C for no longer than 24 hours. For longer-term storage of lyophilized peptide, refer to the manufacturer's instructions, which typically recommend storage at -20°C.[\[9\]](#)

2. Administration Routes:

- Intraperitoneal (i.p.) Injection:
 - Gently restrain the mouse to expose the abdomen.
 - The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[\[4\]](#)
 - Wipe the injection site with a 70% ethanol wipe and allow it to air dry.
 - Insert a 25-27 gauge needle at a 15-20 degree angle.
 - Gently aspirate to ensure no fluid is drawn into the syringe.
 - Slowly inject the calculated volume of the SS-31 solution.[\[4\]](#)
- Subcutaneous (s.c.) Injection:
 - Gently scruff the mouse to create a "tent" of skin between the shoulder blades.
 - Wipe the injection site with a 70% ethanol wipe.
 - Insert a 25-27 gauge needle into the base of the skin tent.

- Gently aspirate to check for blood.
- Inject the solution and withdraw the needle. Gently massage the area to aid dispersion.[4]

In Vitro Experimental Protocols

1. Cell Culture and Treatment:

- Cell Seeding: Seed cells (e.g., 661W, HK2, C2C12 myoblasts, H9c2 cardiomyocytes) in appropriate culture plates and allow them to adhere overnight.[8]
- Induction of Cellular Stress (Optional): To model disease states, cells can be pre-treated with stressors such as hydrogen peroxide (H₂O₂) for oxidative stress or high glucose for diabetic conditions before or concurrently with SS-31 treatment.[7][8]
- SS-31 Treatment: Treat cells with the desired concentration of SS-31 (typically in the nanomolar to low micromolar range) for the specified duration.[2][8]

2. MTT Assay for Cell Viability:

- Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is proportional to the absorbance.[8]

3. High-Resolution Respirometry (Seahorse or Oroboros O2k):

- Principle: This technique measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial respiration.
- Protocol Outline:
 - Seed cells in a specialized microplate (e.g., Seahorse XF plate).

- Treat cells with SS-31 as required.
- A substrate-uncoupler-inhibitor titration (SUIT) protocol is typically used.[\[10\]](#) This involves the sequential injection of:
 - Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.
 - Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- The OCR is measured at each stage to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[\[11\]](#)[\[12\]](#)

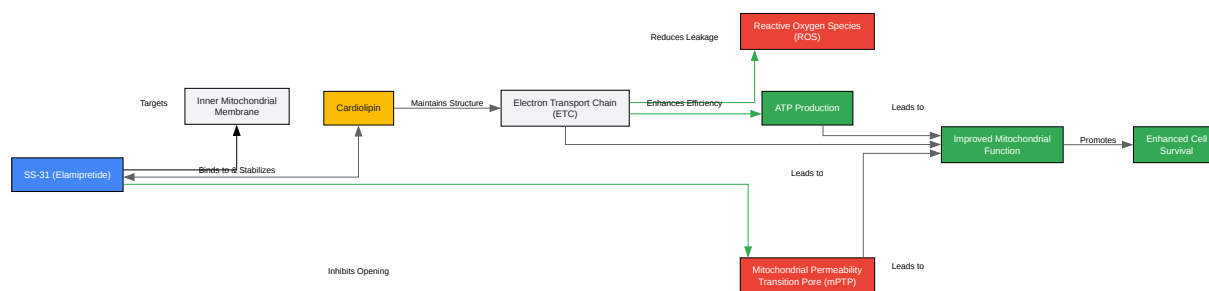
4. Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:

- Principle: This assay uses the fluorescent probe Calcein-AM to assess the opening of the mPTP. Calcein is quenched by cobalt (CoCl₂) in the cytoplasm but not in the mitochondria when the mPTP is closed. Opening of the pore allows CoCl₂ to enter the mitochondria and quench the fluorescence.[\[13\]](#)[\[14\]](#)
- Protocol Outline:
 - Load cells with Calcein-AM.
 - Add CoCl₂ to quench the cytoplasmic fluorescence.
 - Induce mPTP opening using an agent like ionomycin (a calcium ionophore).
 - Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in mitochondrial fluorescence indicates mPTP opening.[\[13\]](#)[\[14\]](#) SS-31 is expected to inhibit this decrease in fluorescence.

5. Western Blot Analysis of Signaling Pathways (e.g., MAPK, NF-κB):

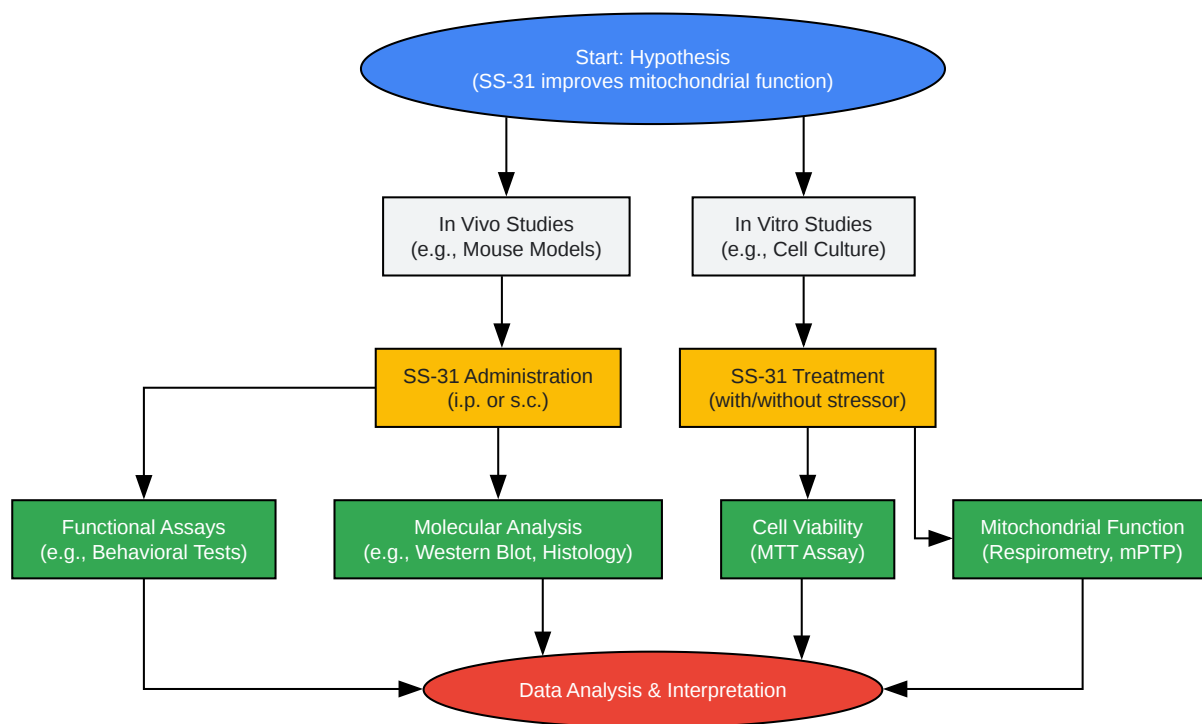
- Principle: Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
- Protocol Outline:
 - Lyse treated cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of p38 MAPK, ERK, JNK, or components of the NF- κ B pathway).[\[15\]](#)[\[16\]](#)
 - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., GAPDH or β -actin).

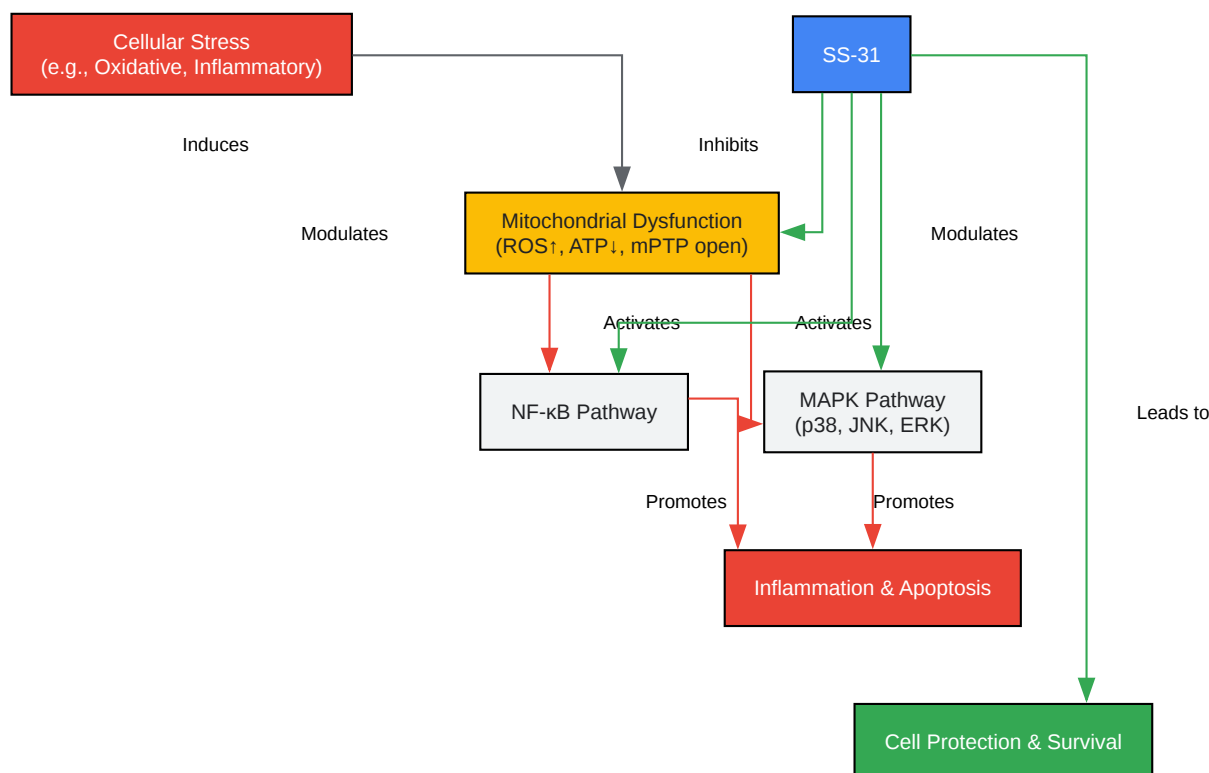
Mandatory Visualizations



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Caption: Mechanism of action of SS-31 at the inner mitochondrial membrane.





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